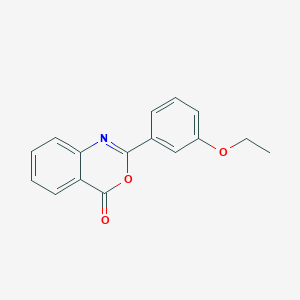![molecular formula C21H21N3O3 B5540649 N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)
N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- This compound is part of a class of chemicals known for their complex molecular structures and significant pharmacological potential. Their synthesis and analysis are crucial for understanding their chemical and physical properties, which can be instrumental in various applications.
Synthesis Analysis
- A practical method for synthesizing similar compounds, like orally active CCR5 antagonists, involves several stages, including esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation, providing a methodological framework relevant to our compound of interest (Ikemoto et al., 2005).
Molecular Structure Analysis
- The molecular structure of similar compounds involves complex arrangements of benzazepine ring systems and pyridine moieties, as indicated in studies involving pyridine-3-carboxamides (Hirokawa et al., 2003). These structures have significant implications for their chemical behavior and interaction with biological systems.
Chemical Reactions and Properties
- Compounds like our subject have been synthesized through one-pot reactions, indicating a level of chemical reactivity that allows for the creation of complex molecules in a single step (Shaabani et al., 2009). These reactions are significant for understanding the chemical properties of these compounds.
Physical Properties Analysis
- The physical properties, such as solubility, crystalline structure, and melting points, are often determined through experimental methods, including X-ray crystallography and spectroscopic techniques. These properties are crucial for understanding how these compounds behave under different physical conditions.
Chemical Properties Analysis
- The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for forming derivatives, are essential for understanding the compound's suitability for various applications. Studies on similar compounds, focusing on their binding affinity and interaction with biological receptors, provide insights into the chemical properties of our compound (Hirokawa et al., 2003).
Scientific Research Applications
Synthesis Techniques and Biological Activities
Microwave-Assisted Synthesis of Isothiazolopyridines : Isothiazolopyridines, pyridothiazines, and pyridothiazepines are synthesized using conventional and microwave-assisted methods. These compounds possess significant biological activities, and microwave-assisted reactions have shown to yield higher efficiency and shorter reaction times compared to traditional methods (A. Youssef et al., 2012).
Anti-Inflammatory Potential of Pyridine Derivatives : Research targeting novel molecules for potential anti-inflammatory applications synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, indicating the anti-inflammatory properties of structurally related molecules (Gerard P. Moloney, 2001).
Efficient Synthesis of Isoxazole and Naphthyridine Derivatives : A novel, efficient method for synthesizing substituted isoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives highlights the application of these compounds in creating potential therapeutic agents (Muge Guleli et al., 2019).
Orally Active CCR5 Antagonist Synthesis : The development of an orally active CCR5 antagonist, through a practical synthesis method, showcases the significance of this compound in potentially treating conditions that involve the CCR5 receptor (T. Ikemoto et al., 2005).
properties
IUPAC Name |
N-methyl-N-[(3-pyridin-3-yl-1,2-oxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-24(14-18-12-19(23-27-18)17-6-4-9-22-13-17)21(25)16-8-10-26-20-7-3-2-5-15(20)11-16/h2-7,9,12-13,16H,8,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQJFVKBKNJDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NO1)C2=CN=CC=C2)C(=O)C3CCOC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide](/img/structure/B5540570.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)
![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B5540584.png)

![(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540597.png)
![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5540608.png)

![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)
![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5540655.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)
![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)
![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)
